molecular formula C12H7ClN2OS B5781063 3-(2-chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5781063
M. Wt: 262.72 g/mol
InChI Key: GIIWRAUPTPWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is also known as CTO and is a derivative of oxadiazole.

Scientific Research Applications

Comprehensive Analysis of 3-(2-Chlorophenyl)-5-(2-Thienyl)-1,2,4-Oxadiazole Applications

Neutron Capture Therapy

Boron-Neutron Capture Therapy (BNCT): is a targeted radiotherapy technique for treating cancer. The compound 3-(2-chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, due to its boronic ester analogs, could be explored for its potential as a boron carrier in BNCT . The stability of these compounds in physiological conditions is crucial for their effectiveness in therapy.

properties

IUPAC Name

3-(2-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-9-5-2-1-4-8(9)11-14-12(16-15-11)10-6-3-7-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWRAUPTPWEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

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